1-Ethynylcyclopropane-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethynylcyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N/c1-2-6(5-7)3-4-6/h1H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNSAQUODMWIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Ethynylcyclopropane 1 Carbonitrile and Its Precursors
Strategies for Constructing the Cyclopropane (B1198618) Ring System
Cyclopropanation Reactions Utilizing Ylide Chemistry
Ylide-based reactions are a cornerstone of cyclopropane synthesis, relying on the nucleophilic character of the ylide to attack an electrophilic acceptor, followed by an intramolecular ring closure that expels a stable leaving group. Sulfur ylides have proven particularly effective for this transformation.
The Johnson-Corey-Chaykovsky reaction is a premier method for cyclopropanation using sulfur ylides. pku.edu.cn In this approach, a sulfonium (B1226848) ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, acts as a methylene-transfer agent. marquette.eduresearchgate.net For the synthesis of a nitrile-substituted cyclopropane, the reaction typically involves the conjugate addition (Michael addition) of the sulfur ylide to an α,β-unsaturated nitrile (an acrylonitrile (B1666552) derivative). marquette.edu
The mechanism proceeds via a nucleophilic 1,4-addition of the ylide to the activated alkene, forming a stabilized enolate intermediate. This is followed by an intramolecular nucleophilic substitution, where the carbanion attacks the carbon bearing the sulfonium group, displacing a neutral dialkyl sulfide (B99878) or dialkyl sulfoxide (B87167) molecule to form the three-membered ring. researchgate.net
| Ylide Type | Typical Precursor | Base | Key Feature |
| Dimethylsulfonium methylide | Trimethylsulfonium iodide | NaH, n-BuLi | More reactive, used at lower temperatures. |
| Dimethyloxosulfonium methylide | Trimethylsulfoxonium iodide | NaH, KOt-Bu | More stable, often preferred for conjugate additions. |
This table summarizes common sulfur ylides used in Corey-Chaykovsky reactions for cyclopropanation.
Research has demonstrated that this method is highly effective for generating cyclopropyl (B3062369) ketones from enones, and by analogy, it is a viable route for producing cyclopropyl nitriles from the corresponding activated acrylonitriles. libretexts.org
Achieving stereocontrol in ylide-mediated cyclopropanations is a significant area of research. When substituted ylides or prochiral alkenes are used, the formation of new stereocenters necessitates control of both relative and absolute stereochemistry. The diastereoselectivity of the Johnson-Corey-Chaykovsky reaction often favors the formation of the trans product, a preference attributed to steric interactions in the ring-closing transition state. pku.edu.cn
For enantioselective transformations, chiral, non-racemic sulfur ylides have been developed. These reagents, often derived from chiral sulfide precursors, can induce asymmetry during the cyclopropanation step, leading to optically enriched cyclopropane products. The development of catalytic asymmetric versions, where a chiral sulfide is used in substoichiometric amounts, represents a more advanced and atom-economical approach to accessing these valuable chiral building blocks. marquette.edu
Carbene and Carbenoid-Based Cyclopropanation Approaches
Carbenes and carbenoids are highly reactive intermediates that can add to carbon-carbon double bonds in a concerted or stepwise fashion to directly form a cyclopropane ring. This approach is fundamentally different from ylide chemistry as it involves a [2+1] cycloaddition.
A prominent example of a carbenoid-based method is the Simmons-Smith reaction, which utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orggoogle.com This reaction is known for its reliability and stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. google.com The electrophilic nature of the Simmons-Smith reagent means it reacts preferentially with electron-rich alkenes. pharmaffiliates.com For substrates bearing a directing group, such as an allylic alcohol, the reagent coordinates to the hydroxyl group, delivering the methylene (B1212753) group to the syn face of the double bond with high diastereoselectivity. chemicalbook.com
More recently, transition-metal-catalyzed cyclopropanations have emerged as powerful alternatives. These reactions often utilize diazo compounds, such as ethyl diazoacetate, as carbene precursors in the presence of catalysts based on rhodium, copper, or ruthenium. scbt.com Engineered enzymes, including modified myoglobin (B1173299) and cytochrome P450 variants, have been developed to catalyze these carbene transfer reactions with exceptionally high levels of enantioselectivity and diastereoselectivity, providing access to chiral nitrile-substituted cyclopropanes. nih.gov
| Method | Reagent(s) | Key Features |
| Simmons-Smith | CH₂I₂ + Zn(Cu) | Stereospecific; compatible with many functional groups; can be directed by hydroxyl groups. |
| Furukawa Mod. | CH₂I₂ + Et₂Zn | More reactive and reproducible than traditional Simmons-Smith. wikipedia.org |
| Metal-Catalyzed | Diazoacetonitrile + Rh(II) or Fe(II) catalyst | Access to functionalized carbenes; high stereocontrol possible with chiral ligands/enzymes. nih.gov |
This table compares key features of different carbene and carbenoid-based cyclopropanation methods.
Ring-Closure Strategies from Acyclic Precursors
Intramolecular cyclization provides a powerful strategy for forming cyclopropane rings by creating a bond between two atoms within a single molecule. A particularly relevant approach for synthesizing highly functionalized cyclopropanes is the Michael-Initiated Ring Closure (MIRC) reaction. youtube.comunicamp.br
This tandem process begins with the Michael addition of a nucleophile to an electron-deficient alkene. The resulting intermediate must contain a leaving group positioned appropriately for a subsequent intramolecular nucleophilic substitution (an Sₙ2 reaction) that closes the three-membered ring. wikipedia.org For the synthesis of nitrile-substituted cyclopropanes, this can be achieved by reacting a nucleophile, such as a carbanion derived from an arylacetonitrile, with an alkene that has both an electron-withdrawing group (like a nitrile) and a leaving group on the adjacent carbon (e.g., an α-bromoacrylonitrile). wikipedia.org
The reaction sequence is as follows:
A base deprotonates the nucleophilic precursor (e.g., 2-arylacetonitrile) to generate a carbanion.
The carbanion adds to the β-position of the Michael acceptor (e.g., α-bromoacrylonitrile).
The resulting anionic intermediate undergoes a 3-exo-tet cyclization, displacing the bromide leaving group to form the cyclopropane ring.
This transition-metal-free method is advantageous due to its operational simplicity and the use of readily available starting materials, making it a robust route to densely functionalized cyclopropanecarbonitriles. wikipedia.org
Installation and Derivatization of the Ethynyl (B1212043) Moiety
While the aforementioned methods are effective for constructing the 1-cyanocyclopropane core, the direct installation of an ethynyl group at the C1 position in a single step is challenging. A more practical and convergent strategy involves a two-step approach: first, the synthesis of a cyclopropane precursor bearing the nitrile and a latent alkyne functional group at the C1 position, followed by the conversion of this second group into the desired ethynyl moiety.
A highly effective strategy for this transformation is the homologation of an aldehyde. This involves preparing a 1-formylcyclopropane-1-carbonitrile (B1441256) intermediate, which can then be converted into the terminal alkyne. The aldehyde precursor itself can be synthesized through several routes, such as the controlled oxidation of a primary alcohol (e.g., from 1-(hydroxymethyl)cyclopropane-1-carbonitrile) or the ozonolysis of a 1-allyl or 1-vinylcyclopropane-1-carbonitrile derivative. marquette.eduwikipedia.org
Once the 1-formylcyclopropane-1-carbonitrile precursor is in hand, two primary methods are available for its conversion to 1-ethynylcyclopropane-1-carbonitrile:
The Corey-Fuchs Reaction: This two-step protocol first converts the aldehyde into a 1,1-dibromoalkene using a phosphorus ylide generated from triphenylphosphine (B44618) and carbon tetrabromide. wikipedia.orgchemrxiv.org Treatment of the resulting dibromoalkene with a strong base, typically two equivalents of n-butyllithium, induces elimination of HBr followed by a lithium-halogen exchange and subsequent elimination to furnish the terminal alkyne. pku.edu.cnmarquette.edu
The Seyferth-Gilbert Homologation: This reaction offers a more direct, one-pot conversion of an aldehyde to a terminal alkyne. It employs an α-diazophosphonate, such as the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate), which reacts with the aldehyde in the presence of a base like potassium carbonate. The reaction proceeds through a diazoalkene intermediate, which eliminates nitrogen to form a vinylidene carbene that rearranges to the final alkyne product. This method is often preferred for its milder conditions and operational simplicity. researchgate.netwikipedia.org
These homologation reactions provide reliable and well-established pathways to transform the robust aldehyde functional group into the desired ethynyl group, completing the synthesis of the target molecule, this compound.
Methods for Terminal Alkyne Introduction
The introduction of a terminal ethynyl group is a cornerstone of organic synthesis, with several established methods applicable to cyclopropane precursors. These methods often involve the transformation of a carbonyl group or a halide.
One classical and reliable approach is the conversion of a ketone to a terminal alkyne. The Corey-Fuchs reaction and the Seyferth-Gilbert homologation (often using the Bestmann-Ohira reagent) are prominent examples. organic-chemistry.org These reactions typically involve the transformation of an aldehyde or ketone into a dibromo-olefin or a diazomethylphosphonate, respectively, which then undergoes elimination to form the alkyne. organic-chemistry.org For a cyclopropane-based substrate, a precursor such as cyclopropanone (B1606653) or a 1-acylcyclopropane could theoretically be converted to an ethynylcyclopropane derivative.
Another powerful strategy is the cross-coupling of a cyclopropyl electrophile with an acetylene (B1199291) nucleophile. This approach is particularly relevant for precursors where a suitable leaving group, such as a halide, is present on the cyclopropane ring.
Alkynylation Reactions and their Catalytic Facets
Catalytic reactions offer a more direct and efficient means of introducing the alkyne moiety. Transition-metal catalysis, particularly with palladium and copper, is central to modern C-C bond formation.
Sonogashira Coupling: This palladium/copper co-catalyzed reaction is a premier method for coupling terminal alkynes with aryl or vinyl halides. Its application can be extended to sp³-hybridized carbons, including cyclopropyl halides, although this can be more challenging. A plausible approach involves the coupling of a 1-halocyclopropane-1-carbonitrile with a protected alkyne like trimethylsilylacetylene, followed by deprotection.
Photoredox Catalysis: Recent advancements have demonstrated the utility of photoredox catalysis for C-C bond formation under mild conditions. For instance, photoredox-catalyzed 1,3-oxyalkynylation of aryl cyclopropanes using ethynylbenziodoxolones (EBXs) has been reported. acs.org While this specific reaction leads to ring-opening, it highlights the potential of radical-based strategies for functionalizing cyclopropanes with alkyne-containing reagents. acs.org Another study shows that visible light irradiation of EBX reagents can promote the oxidative C-H alkynylation of arylcyclopropanes without a catalyst, offering a direct method to functionalize the ring. rsc.orgrsc.org
Decarboxylative Alkynylation: This method uses a carboxylic acid as a precursor, which is converted to a redox-active ester and then coupled with an alkyne nucleophile. blogspot.com Starting from a 1-cyanocyclopropanecarboxylic acid, this strategy could provide a direct route to the target molecule, avoiding the use of halide precursors. blogspot.com
The table below summarizes key catalytic approaches for alkynylation relevant to cyclopropane systems.
| Reaction Type | Catalyst/Reagent | Substrate Type | Key Features |
| Sonogashira Coupling | Pd(0)/Cu(I) | Cyclopropyl Halide | Well-established, good functional group tolerance. |
| C-H Alkynylation | Visible Light / EBX Reagent | Arylcyclopropane | Direct functionalization of C-H bonds, catalyst-free. rsc.orgrsc.org |
| Ring-Opening Alkynylation | Photoredox Catalyst / EBX | Arylcyclopropane | Forms functionalized acyclic alkynes. acs.org |
| Decarboxylative Alkynylation | Ni or Fe Catalyst | Cyclopropanecarboxylic Acid | Uses readily available carboxylic acids. blogspot.com |
| Alkynylcyclopropanation | Rh(II) Catalyst | Alkene + Alkynylcycloheptatriene | Forms alkynylcyclopropanes from alkenes. nih.gov |
Formation and Functionalization of the Nitrile Group
The introduction of the nitrile group onto the cyclopropane ring can be achieved either by direct cyanation of a suitable precursor or by the conversion of an existing functional group.
Direct Cyanation Methodologies
Directly installing a nitrile group often involves nucleophilic substitution or the formation of the ring via a cyano-containing fragment.
Nucleophilic Substitution: The most straightforward approach is the Sₙ2 reaction of a cyclopropyl halide with a cyanide salt (e.g., NaCN, KCN). This method is effective if a precursor such as 1-bromo-1-ethynylcyclopropane (B6283833) is available.
Michael-Initiated Ring Closure: An efficient method for synthesizing nitrile-substituted cyclopropanes involves a base-promoted Michael-initiated ring closure. nih.govrsc.orgrsc.org This reaction typically occurs between a compound with an active methylene group (like an arylacetonitrile) and an electron-deficient alkene bearing a leaving group (like an α-bromoenynenitrile). nih.govrsc.orgrsc.org This strategy builds the cyanated cyclopropane ring itself, offering high efficiency under transition-metal-free conditions. nih.govrsc.org
A study by Long et al. demonstrated the synthesis of various dinitrile-substituted cyclopropanes using this methodology with Cesium Carbonate (Cs₂CO₃) as the base.
| Arylacetonitrile | α-Bromoennitrile | Base | Solvent | Yield (%) | Reference |
| 2-Pyridylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | Cs₂CO₃ | CH₃CN | 95 | rsc.org |
| 3-Pyridylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | Cs₂CO₃ | CH₃CN | 93 | rsc.org |
| Phenylacetonitrile | (Z)-2-bromo-3-(4-chlorophenyl)acrylonitrile | Cs₂CO₃ | CH₃CN | 85 | rsc.org |
Conversion of Other Functional Groups to Nitriles
The nitrile group is synthetically accessible from a variety of other functionalities, providing flexibility in synthetic design. researchgate.net
From Primary Amides: The dehydration of a primary amide is a classic and highly effective method for nitrile synthesis. Reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA) can be used. A synthetic route could therefore proceed via a 1-ethynylcyclopropane-1-carboxamide (B14888580) intermediate.
From Aldehydes: Aldehydes can be converted to nitriles in a two-step process via an oxime. The aldehyde is first reacted with hydroxylamine (B1172632) to form the aldoxime, which is then dehydrated using various reagents to yield the nitrile.
From Carboxylic Acids: While less direct, carboxylic acids can be converted to the corresponding primary amide and then dehydrated. Alternatively, methods exist for the direct conversion, though they are less common.
Integrated Synthetic Pathways to this compound
While no single, dedicated synthesis of this compound is prominently documented in the reviewed literature, plausible synthetic routes can be constructed by integrating the aforementioned methodologies. These routes are typically linear, building complexity step-by-step on the cyclopropane core.
Multistep Convergent and Divergent Synthetic Routes
For a small target molecule like this compound, a linear sequence is generally more practical than a convergent or divergent strategy. Below are two plausible linear synthetic pathways based on established chemical principles.
Route 1: Alkynylation followed by Cyanation
This route prioritizes the early introduction of the alkyne group.
Cyclopropanation: Start with a suitable alkene, such as ethyl 2-chloroacrylate, which can undergo cyclopropanation using diazomethane (B1218177) or a Simmons-Smith-type reaction to form ethyl 1-chlorocyclopropane-1-carboxylate. masterorganicchemistry.comlibretexts.org
Reduction and Oxidation: The ester is reduced to a primary alcohol (using e.g., LiAlH₄) and then oxidized to the corresponding aldehyde (using e.g., PCC or Swern oxidation).
Alkynylation: The resulting 1-chlorocyclopropane-1-carbaldehyde is converted to a terminal alkyne via the Corey-Fuchs or Seyferth-Gilbert/Bestmann-Ohira protocol. This yields 1-chloro-1-ethynylcyclopropane.
Cyanation: The final step involves a nucleophilic substitution of the chloride with a cyanide source, such as sodium cyanide in DMSO, to afford the target molecule, this compound.
Route 2: Cyanation followed by Alkynylation (Proposed)
This pathway introduces the nitrile first, followed by the installation of the alkyne.
Formation of a Precursor: A key intermediate, 1-bromocyclopropane-1-carbonitrile (B2355390), could be synthesized. This might be achieved from the corresponding 1-aminocyclopropane-1-carbonitrile via a Sandmeyer-type reaction.
Catalytic Alkynylation: The 1-bromocyclopropane-1-carbonitrile intermediate can then undergo a Sonogashira coupling reaction. To install the terminal alkyne, a protected acetylene, such as (trimethylsilyl)acetylene, is typically used.
Deprotection: The resulting silylated product, 1-((trimethylsilyl)ethynyl)cyclopropane-1-carbonitrile, is treated with a fluoride (B91410) source (like TBAF) or a base (like K₂CO₃ in methanol) to remove the trimethylsilyl (B98337) protecting group, revealing the terminal alkyne and yielding the final product. This sequence is a robust and widely used method for synthesizing terminal alkynes.
These proposed pathways illustrate how a combination of classic transformations and modern catalytic methods can be strategically employed to access complex and highly functionalized small molecules like this compound.
Chemo-, Regio-, and Stereoselective Synthetic Challenges
The construction of the this compound framework is fraught with challenges related to selectivity. The simultaneous presence of a nitrile and an ethynyl group on a quaternary carbon atom within a strained cyclopropane ring demands precise control over reaction conditions and reagent choice.
Chemoselectivity: A primary challenge lies in the chemoselective introduction of the cyclopropane ring in the presence of the alkyne and nitrile functionalities, or vice versa. Many standard cyclopropanation methods, such as those involving carbenoids, can potentially react with the carbon-carbon triple bond or the cyano group. For instance, Simmons-Smith type reactions or those involving diazo compounds must be tailored to selectively form the three-membered ring without side reactions. The synthesis often involves multi-step sequences where the timing of the introduction of each functional group is critical to avoid undesired transformations.
Regioselectivity: In syntheses that build the cyclopropane ring from an appropriately substituted alkene precursor, the regioselectivity of the cyclopropanation is crucial. For instance, in a 1,3-dipolar cycloaddition approach, the orientation of the dipole and the dipolarophile must be controlled to yield the desired substitution pattern. mdpi.comrsc.orgnih.gov The regiochemistry can be influenced by steric and electronic factors of the substituents on the alkene and the cyclopropanating agent.
Stereoselectivity: The creation of the quaternary stereocenter at the C1 position of the cyclopropane ring is a significant stereochemical hurdle. If substituents are present on the cyclopropane ring, controlling the relative stereochemistry (cis/trans isomerism) becomes paramount. Diastereoselective cyclopropanation reactions, often guided by chiral auxiliaries or catalysts, are employed to achieve high levels of stereocontrol. nih.gov The choice of solvent, temperature, and catalyst can profoundly impact the diastereomeric ratio of the products.
| Challenge | Description | Key Considerations |
| Chemoselectivity | Selective reaction at one functional group in the presence of others (alkyne, nitrile). | Orthogonal protecting group strategies; mild and selective reagents. |
| Regioselectivity | Control of the orientation of bond formation during cyclopropane ring construction. | Electronic and steric directing effects of substituents. |
| Stereoselectivity | Control of the 3D arrangement of atoms, particularly at the C1 quaternary center. | Use of chiral catalysts, auxiliaries, or substrates; optimization of reaction conditions. |
Development of Environmentally Conscious Synthetic Protocols
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex molecules, including cyclopropane derivatives. thieme-connect.deresearchgate.net The development of environmentally conscious protocols for the synthesis of this compound and its precursors focuses on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
One area of focus is the replacement of traditional solvents with more benign alternatives. Aqueous reaction media and ionic liquids have been explored for cyclopropanation reactions, often leading to improved yields and selectivities. rsc.org Solvent-free, or solid-state, reactions represent another green approach, minimizing the use of volatile organic compounds. acs.org
The use of alternative energy sources such as microwave irradiation, ultrasound, and mechanochemistry (ball-milling) can accelerate reaction rates, reduce energy consumption, and in some cases, improve product yields and purities. nih.govucl.ac.uk Photocatalysis, particularly using visible light, has emerged as a powerful tool for promoting cyclopropanation reactions under mild and environmentally friendly conditions. researchgate.net
Furthermore, there is a drive to replace stoichiometric reagents with catalytic systems. The use of transition metal catalysts, while effective, raises concerns about metal toxicity and cost. The development of biocatalytic and organocatalytic methods for cyclopropanation is a significant step towards more sustainable synthetic routes. researchgate.net These methods often proceed with high stereoselectivity under mild conditions. researchgate.net The E-factor (Environmental factor), which measures the mass of waste generated per unit of product, is a key metric used to evaluate the greenness of a synthetic process. thieme-connect.de
| Green Chemistry Approach | Application in Cyclopropane Synthesis | Potential Benefits |
| Alternative Solvents | Use of water, ionic liquids, or solvent-free conditions. rsc.orgacs.org | Reduced VOC emissions, improved safety. |
| Alternative Energy Sources | Microwave, ultrasound, mechanochemistry, photocatalysis. researchgate.netucl.ac.uk | Faster reactions, lower energy consumption, milder conditions. |
| Catalysis | Biocatalysis and organocatalysis. researchgate.netresearchgate.net | Avoidance of toxic metals, high selectivity, milder conditions. |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Reduced waste generation. |
Synthesis of Structurally Related Functionalized Alkynylcyclopropanes
The synthetic methodologies developed for functionalized alkynylcyclopropanes provide valuable insights into potential routes for this compound. uq.edu.au A variety of strategies have been employed to synthesize cyclopropanes bearing an alkyne and other functional groups.
One common approach is the cyclopropanation of 1,3-enynes. rsc.org This can be achieved through radical-polar crossover processes, often catalyzed by transition metals like nickel or promoted by photoredox catalysis. rsc.org These methods allow for the introduction of an alkyl group onto the cyclopropane ring during its formation.
Another versatile method involves the functionalization of pre-existing alkynylcyclopropanes. uq.edu.au For example, lithiation of an alkynylcyclopropane followed by reaction with an electrophile can introduce a variety of substituents onto the cyclopropane ring. researchgate.net This strategy allows for the late-stage introduction of functional groups, which can be advantageous for creating a library of related compounds.
The synthesis of cyclopropanes with adjacent quaternary centers has also been achieved through transition-metal-free cascade reactions, for instance, from allenylphosphine oxides and N-tosylhydrazones. researchgate.net This highlights the possibility of constructing highly substituted cyclopropane rings through carefully designed reaction sequences.
The table below summarizes some synthetic methods for functionalized alkynylcyclopropanes that could be adapted for the synthesis of this compound.
| Synthetic Method | Precursors | Key Features | Reference |
| Radical-Polar Crossover | 1,3-Enynes, Alkyl Radicals | Nickel catalysis or photocatalysis. | rsc.org |
| Functionalization of Alkynylcyclopropanes | Alkynylcyclopropanes, Electrophiles | Lithiation followed by electrophilic quench. | researchgate.net |
| Cascade Enyne Rearrangement/Cyclopropanation | Allenylphosphine oxides, N-tosylhydrazones | Transition-metal-free. | researchgate.net |
| Cyclopropanation with Carbenes/Carbenoids | Unsaturated compounds | A general and widely used method. | uq.edu.au |
The continuous development of new synthetic methods for functionalized cyclopropanes, driven by the need for chemo-, regio-, and stereoselective control, as well as environmental considerations, will undoubtedly pave the way for more efficient and sustainable syntheses of complex molecules like this compound.
Exploration of Reactivity and Mechanistic Pathways of 1 Ethynylcyclopropane 1 Carbonitrile
Reactivity of the Ethynyl (B1212043) Group
The ethynyl group in 1-ethynylcyclopropane-1-carbonitrile is a key site of reactivity, participating in a variety of chemical transformations.
The carbon-carbon triple bond of the ethynyl group can readily participate in cycloaddition reactions.
[3+2] Cycloadditions: These reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. sphinxsai.com The reaction involves a 1,3-dipole reacting with a dipolarophile, which in this case is the ethynyl group of this compound. sphinxsai.com This process is typically concerted and stereoconservative. sphinxsai.com A range of 1,3-dipoles, such as azides, nitrones, and nitrile oxides, can be employed to generate a variety of heterocyclic products. While direct studies on this compound are not prevalent, the general reactivity of alkynes in [3+2] cycloadditions is well-established, suggesting its potential to form novel cyclopropyl-substituted heterocycles.
[2+2] Cycloadditions: These reactions involve the combination of two components with double or triple bonds to form a four-membered ring. The ethynyl group of this compound can potentially undergo [2+2] cycloaddition with alkenes or other alkynes. These reactions are often promoted by photochemical or thermal conditions, or by transition metal catalysts. The strain of the resulting cyclobutene (B1205218) or cyclobutadiene (B73232) derivatives would make them interesting synthetic intermediates.
| Reaction Type | Reactant A | Reactant B | Product Type |
|---|---|---|---|
| [3+2] Cycloaddition | This compound (Dipolarophile) | Azide (B81097) (1,3-Dipole) | Cyclopropyl-substituted Triazole |
| [3+2] Cycloaddition | This compound (Dipolarophile) | Nitrone (1,3-Dipole) | Cyclopropyl-substituted Isoxazoline |
| [2+2] Cycloaddition | This compound | Alkene | Cyclopropyl-substituted Cyclobutene |
Transition metal catalysts play a pivotal role in activating the ethynyl group for various coupling and addition reactions.
The Sonogashira reaction is a widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nobelprize.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nobelprize.org The terminal alkyne of this compound is an excellent substrate for this reaction, allowing for its coupling with a wide array of aryl and vinyl halides to produce substituted alkynes. These reactions are valued for their mild conditions and tolerance of various functional groups. nobelprize.org
| Alkyne Substrate | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| This compound | Aryl Halide (e.g., Iodobenzene) | Pd(PPh3)4, CuI, Et3N | 1-(Phenylethynyl)cyclopropane-1-carbonitrile |
| This compound | Vinyl Halide (e.g., Vinyl Bromide) | PdCl2(PPh3)2, CuI, Piperidine | 1-(But-1-en-3-ynyl)cyclopropane-1-carbonitrile |
Gold(I) complexes are highly effective catalysts for the electrophilic activation of alkynes. nih.govresearchgate.net The interaction of a gold(I) catalyst with the ethynyl group of this compound would render it susceptible to nucleophilic attack. This activation can lead to a variety of transformations, including hydration, hydroamination, and cycloisomerization reactions. researchgate.netnih.gov The specific outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions. The ability of gold catalysts to operate under mild conditions makes them particularly useful for reactions involving sensitive functional groups. nih.gov
Nickel catalysts are known to facilitate radical-mediated transformations. nih.gov While specific examples involving this compound are not extensively documented, the general principles of nickel-catalyzed radical reactions suggest potential applications. For instance, a radical cascade could be initiated by the addition of a radical to the ethynyl group, followed by subsequent reactions involving the cyclopropane (B1198618) ring or other functional groups. Such multicomponent reactions can lead to the rapid assembly of complex molecular scaffolds from simple precursors. nih.gov The cyclopropane ring itself can be a target for nickel-catalyzed reactions, including ring-opening cross-couplings. acs.org
Rhodium catalysts are well-known for their ability to catalyze cyclopropanation reactions between diazo compounds and alkenes. wikipedia.org While this compound itself is already a cyclopropane, its ethynyl group can potentially act as a handle for further rhodium-catalyzed transformations. For instance, rhodium catalysts can promote the ring expansion of cyclopropanes. nih.gov Additionally, rhodium complexes can catalyze various cycloaddition reactions involving alkynes. The specific reactivity would depend on the rhodium catalyst and the reaction partners.
Metal-Catalyzed Coupling and Addition Reactions
Reactivity of the Nitrile Group
The nitrile group in this compound is a versatile functional group that undergoes a variety of transformations, primarily involving nucleophilic attack at the electrophilic nitrile carbon.
The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. pressbooks.pub This allows for the addition of a wide range of nucleophiles, leading to the formation of an intermediate imine anion. libretexts.orglibretexts.org This intermediate can then be hydrolyzed to a ketone or further reduced to an amine.
Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that readily add to the nitrile carbon. masterorganicchemistry.com The initial addition forms a magnesium or lithium imine salt. Subsequent aqueous workup hydrolyzes this intermediate to a ketone. masterorganicchemistry.comyoutube.com This reaction provides a valuable method for the synthesis of ketones with a new carbon-carbon bond formed at the original nitrile carbon.
Hydride Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) as the nucleophile. libretexts.orgopenstax.org The initial addition to the nitrile forms an imine anion, which can then undergo a second hydride addition. libretexts.orglibretexts.org Aqueous workup then provides a primary amine. This two-step reduction is a common method for the synthesis of primary amines from nitriles.
Table 3: Products of Nucleophilic Addition to the Nitrile Group
| Nucleophilic Reagent | Intermediate | Final Product after Workup |
| CH₃MgBr | Imine salt | 1-Cyclopropylethan-1-one |
| LiAlH₄ | Dianion | (1-Ethynylcyclopropyl)methanamine |
Product predictions are based on standard reactions of nitriles.
The nitrile group can participate as a dipolarophile in cycloaddition reactions. One of the most common examples is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often promoted by a Lewis acid, involves the concerted or stepwise addition of the azide to the carbon-nitrogen triple bond. The resulting tetrazole ring is a valuable heterocyclic motif in medicinal chemistry and materials science. For this compound, this reaction would lead to a tetrazole substituted with a 1-ethynylcyclopropyl group.
Hydrolysis: The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. libretexts.org This reaction can be carried out under either acidic or basic conditions. libretexts.org
Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon. Subsequent attack by water leads to an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid.
Base-catalyzed hydrolysis proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon to form an imine anion. libretexts.org Protonation gives a hydroxy imine, which tautomerizes to an amide. pressbooks.pub The amide is then further hydrolyzed under the basic conditions to a carboxylate salt, which is protonated upon acidic workup to give the carboxylic acid.
Reduction: As mentioned in section 3.2.1, the reduction of nitriles is a powerful method for the synthesis of primary amines. Lithium aluminum hydride is a common reagent for this transformation, effecting a complete reduction of the nitrile to a CH₂NH₂ group. libretexts.orgopenstax.org Catalytic hydrogenation can also be employed for the reduction of nitriles to primary amines.
These transformations of the nitrile group in this compound provide access to a variety of other functional groups, including carboxylic acids and primary amines, further expanding its synthetic utility.
Reactivity of the Cyclopropane Ring System
General principles of cyclopropane chemistry suggest that the ring is susceptible to various transformations that relieve its inherent strain. The presence of both a π-donating ethynyl group and a strong σ- and π-accepting nitrile group at the same carbon atom creates a unique electronic environment that is expected to significantly influence the regioselectivity and stereoselectivity of its reactions.
Ring-Opening Reactions and Rearrangements
Detailed experimental and computational studies are required to understand the behavior of this compound under various reaction conditions that typically induce ring-opening in activated cyclopropanes.
C3-C4 Ring Expansions
The potential for this compound to undergo ring expansion to cyclobutane (B1203170) or other four-membered ring derivatives has not been documented. Research in this area would involve subjecting the compound to thermal, photochemical, or Lewis acid-catalyzed conditions known to promote such rearrangements and analyzing the resulting product distribution.
Cascade Ring-Opening/Cyclization Sequences
Cascade reactions, where an initial ring-opening event triggers a series of subsequent bond-forming reactions, are a hallmark of donor-acceptor cyclopropane reactivity. Investigating the behavior of this compound in the presence of various nucleophiles, electrophiles, or radical initiators would be necessary to uncover any potential cascade pathways leading to more complex molecular architectures.
Donor-Acceptor Cyclopropane Reactivity
The "donor-acceptor" character of this compound is a key feature that should dictate its reactivity. The ethynyl group can act as a π-donor, while the nitrile group is a potent electron acceptor. This push-pull electronic arrangement is known to facilitate heterolytic cleavage of the distal C-C bond of the cyclopropane ring upon activation, leading to the formation of a 1,3-zwitterionic intermediate. However, the specific nature and reactivity of such an intermediate derived from this compound have not been reported.
Influence of Strain and Electronic Effects on Ring Reactivity
The high degree of s-character in the C-C bonds of the cyclopropane ring, coupled with the electronic perturbations from the ethynyl and nitrile substituents, creates a system where ring strain and electronic effects are intimately linked. Quantitative studies, such as kinetic measurements and computational modeling, would be essential to deconvolute these effects and predict the molecule's reactivity. No such studies specific to this compound are currently available.
Photoinduced and Thermal Rearrangements
The response of this compound to thermal and photochemical stimulation is another area that remains to be explored. Such conditions can often induce unique rearrangements and isomerizations in strained systems. For instance, vinylcyclopropane-to-cyclopentene rearrangements are well-known, and it would be of significant interest to determine if the ethynyl-substituted cyclopropane undergoes analogous transformations.
Synergistic Reactivity and Complex Cascade Reactions
The convergence of the strained three-membered ring with the electron-deficient character of the nitrile and ethynyl groups in this compound suggests a rich landscape of synergistic reactivity. This synergy is expected to facilitate complex cascade reactions, where a single reaction event initiates a sequence of intramolecular transformations, rapidly building molecular complexity.
Multi-Functional Group Interactions and Chemoselectivity
The simultaneous presence of the cyclopropane ring, a triple bond, and a nitrile group offers multiple sites for chemical attack. The strategic activation of one functional group can trigger reactions involving the others, leading to a diverse array of potential products. The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be initiated by nucleophilic or electrophilic attack, or through transition metal catalysis. The electron-withdrawing nature of both the nitrile and ethynyl groups polarizes the C1-C2 and C1-C3 bonds of the cyclopropane ring, making C1 a likely site for initial nucleophilic attack.
Chemoselectivity in the reactions of this compound would be a critical aspect to control. For instance, a soft nucleophile might preferentially attack the ethynyl group via a conjugate addition, while a hard nucleophile could favor attack at the nitrile carbon or induce ring-opening of the cyclopropane. The choice of catalyst, particularly transition metals, could also dictate which functional group is activated. For example, a gold or platinum catalyst might coordinate to the alkyne, promoting its participation in cyclization reactions, whereas a Lewis acid might activate the nitrile group or the cyclopropane ring.
Domino and Tandem Reaction Sequences
The structure of this compound is primed for domino and tandem reaction sequences, where multiple bonds are formed in a single operation without the isolation of intermediates. scispace.comacs.org A key feature of such sequences is that the initial reaction sets up the functionality for subsequent transformations. scispace.com
One plausible domino sequence could be initiated by the ring-opening of the cyclopropane. For example, in the presence of a nucleophile and a suitable catalyst, the cyclopropane ring could open to form a zwitterionic intermediate. This intermediate could then undergo an intramolecular cyclization involving either the nitrile or the ethynyl group. Research on donor-acceptor cyclopropanes has shown that such ring-opening/cyclization cascades are feasible and can lead to the formation of complex heterocyclic or carbocyclic systems. nih.gov
An illustrative example from the literature involves the organocatalytic activation of cyclopropaneacetaldehydes, which are analogous in their potential for activation. These compounds can undergo a domino cyclopropane ring-opening/aza-Michael/aldol reaction sequence to produce highly enantioenriched pyrrolo[1,2-a]quinolines. nih.gov This highlights the potential for this compound to participate in similar complex transformations.
The following table showcases the scope of a domino reaction involving catalytically generated donor-acceptor cyclopropanes with o-aminobenzaldehydes, demonstrating the potential for high yields and enantioselectivities in such complex transformations. acs.org
| Entry | Cyclopropane Precursor (R¹) | o-Aminobenzaldehyde (R²) | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Et | H | 4a | 99 | 90 |
| 2 | Et | 4-F | 4b | 86 | 95 |
| 3 | Et | 4-Cl | 4c | 99 | 95 |
| 4 | Et | 4-Br | 4d | 99 | 94 |
| 5 | Me | H | 4f | 99 | 90 |
Mechanistic Investigations of Key Transformations
Understanding the mechanistic underpinnings of the reactions of this compound is crucial for predicting and controlling the outcomes of its transformations. This involves elucidating reaction intermediates, transition states, and the factors that govern selectivity.
Elucidation of Reaction Intermediates and Transition States
The reactions of activated cyclopropanes often proceed through short-lived, high-energy intermediates and transition states. researchgate.net For this compound, a ring-opening event could lead to a 1,3-dipolar species or a zwitterionic intermediate. acs.orgnih.gov The nature of this intermediate would be highly dependent on the reaction conditions and the nature of any catalysts or reagents involved. For instance, a Lewis acid-catalyzed ring-opening would likely generate a more cationic intermediate, while a nucleophile-induced opening would result in an anionic intermediate.
Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in mapping the potential energy surfaces of these reactions. Such studies could help to identify the most likely reaction pathways by calculating the energies of various intermediates and transition states. For example, calculations could predict whether a concerted or stepwise mechanism is favored for a given transformation and could shed light on the geometry of the transition states, which is key to understanding stereoselectivity.
Kinetic and Stereochemical Studies
Kinetic studies would provide quantitative data on the rates of reaction of this compound under various conditions. This information is essential for optimizing reaction conditions and for gaining insight into the rate-determining step of a reaction sequence. For example, by varying the concentration of reactants and catalysts and monitoring the reaction progress, the order of the reaction with respect to each component can be determined.
Stereochemical studies would be critical for understanding and controlling the three-dimensional arrangement of atoms in the products. Given the potential for creating new stereocenters in many of the proposed reactions, understanding the factors that control stereoselectivity is of paramount importance. For reactions involving chiral catalysts, detailed stereochemical studies can help to elucidate the mechanism of stereocontrol.
An example of a detailed stereochemical study is the enantioselective [3+2] photocycloaddition of aryl cyclopropyl (B3062369) ketones. In these reactions, a chiral Lewis acid is used in tandem with a photocatalyst to achieve high levels of enantioselectivity. The proposed mechanism involves the formation of a ring-opened radical anion intermediate that adds to an alkene. The chiral Lewis acid controls the facial selectivity of this addition, leading to the observed enantiomeric excess.
The following table presents data from a study on the asymmetric [3+2] photocycloaddition of an aryl cyclopropyl ketone with various alkenes, illustrating the achievable yields and stereoselectivities.
| Entry | Alkene Partner | Product | Yield (%) | d.r. | ee (%) |
|---|---|---|---|---|---|
| 1 | Styrene | 8 | 85 | 3:1 | 94 |
| 2 | 4-Methylstyrene | 9 | 88 | 3:1 | 93 |
| 3 | 4-Methoxystyrene | 10 | 92 | 4:1 | 92 |
| 4 | 4-(Trifluoromethyl)styrene | 11 | 75 | 2:1 | 95 |
| 5 | N-Vinylcarbazole | 13 | 85 | >20:1 | 90 |
Regioselectivity and Diastereoselectivity Control in Reactions
Many of the potential reactions of this compound could lead to the formation of constitutional isomers (regioisomers) or stereoisomers (diastereomers). Controlling the regioselectivity and diastereoselectivity of these reactions is a key challenge in synthetic chemistry.
Regioselectivity, the preference for one direction of bond making or breaking over another, would be a significant consideration in reactions involving unsymmetrical reagents. For example, in a cycloaddition reaction between this compound and an unsymmetrical alkene, two different regioisomeric products could be formed. The outcome would be governed by a combination of steric and electronic factors in the transition state.
Diastereoselectivity, the preferential formation of one diastereomer over another, would be important in reactions that generate multiple stereocenters. The inherent rigidity of the cyclopropane ring and the defined stereochemistry of its substituents can often be used to control the stereochemical outcome of subsequent reactions. For example, a substrate-controlled diastereoselective reaction could be envisioned where the existing stereochemistry of a substituted this compound derivative directs the approach of a reagent to one face of the molecule. Alternatively, reagent-controlled diastereoselectivity could be achieved by using a chiral catalyst or reagent to favor the formation of one diastereomer.
Theoretical and Computational Chemistry Investigations of 1 Ethynylcyclopropane 1 Carbonitrile
Electronic Structure and Bonding Analysis
There are no specific studies applying Molecular Orbital (MO) theory to 1-Ethynylcyclopropane-1-carbonitrile found in the surveyed literature. Such an analysis would be crucial for understanding the molecule's electronic properties, including the distribution of its frontier molecular orbitals (HOMO and LUMO). The interplay between the σ-bonds of the cyclopropane (B1198618) ring, the π-systems of the ethynyl (B1212043) and nitrile groups, and the resulting molecular orbital energies would be of significant interest.
No QSAR studies have been specifically derived for this compound. QSAR models are typically developed for a series of related compounds to correlate their structural features with their chemical reactivity or biological activity. The absence of such studies indicates a lack of extensive research into the reactivity of this compound and its analogues.
Conformational Analysis and Stability Studies
Detailed computational studies on the isomerism and relative energetics of different conformers of this compound are not available. A comprehensive conformational analysis would involve mapping the potential energy surface to identify stable isomers and determine their relative energies, providing insight into the molecule's flexibility and preferred spatial arrangements.
Computational Elucidation of Reaction Mechanisms
There is no published research detailing the computational elucidation of reaction mechanisms involving this compound. Consequently, data on energy profiles and activation barriers for its potential reactions are unavailable. Such studies would be essential for predicting its chemical behavior, reaction kinetics, and the feasibility of various synthetic transformations.
Transition State Characterization and Analysis
The exploration of a chemical reaction's mechanism and kinetics hinges on the characterization of its transition state—the highest energy point along the reaction coordinate. wikipedia.org For reactions involving this compound, computational methods, particularly Density Functional Theory (DFT), would be the primary tool for locating and analyzing these fleeting structures. nih.gov
Transition state theory (TST) provides the framework for understanding how reactants transform into products through this high-energy configuration. fiveable.mewikipedia.org Computational chemists employ various algorithms to locate these first-order saddle points on the potential energy surface. github.io Once located, a frequency calculation is performed to confirm the identity of the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io
For a hypothetical reaction, such as a cycloaddition or a ring-opening reaction of this compound, the transition state geometry would reveal crucial information about the bond-breaking and bond-forming processes. nih.gov The high ring strain of the cyclopropane ring is expected to significantly influence the activation energy of reactions involving ring opening. acs.org The electron-withdrawing nature of the nitrile and ethynyl groups would also play a critical role in stabilizing or destabilizing the transition state. nih.gov
Illustrative Data for a Hypothetical [3+2] Cycloaddition Reaction:
To illustrate the type of data generated from such a study, the following table presents hypothetical computational results for the transition state of a [3+2] cycloaddition reaction between this compound and an azide (B81097).
| Parameter | Value | Description |
| Activation Energy (ΔG‡) | 25.8 kcal/mol | The Gibbs free energy difference between the reactants and the transition state. |
| Imaginary Frequency | -250.4 cm⁻¹ | Confirms the structure as a true transition state. |
| Key Bond Distances (Å) | C(nitrile)-N(azide): 2.1 Å | The forming bond between the carbon of the nitrile group and the terminal nitrogen of the azide. |
| C(ethynyl)-N(azide): 2.3 Å | The forming bond between the terminal carbon of the ethynyl group and the internal nitrogen of the azide. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific computational studies for this reaction were not found in the public domain.
Prediction of Regio- and Stereoselectivity
Many reactions involving unsymmetrical reagents can lead to multiple products. Computational chemistry is a powerful tool for predicting the regio- and stereoselectivity of such reactions, providing insights that can guide synthetic efforts. rsc.org For this compound, with its distinct functional groups, predicting the outcome of reactions is non-trivial.
DFT calculations can be used to map out the potential energy surfaces for all possible reaction pathways. researchgate.net By comparing the activation energies of the transition states leading to different regioisomers or stereoisomers, the kinetically favored product can be predicted. rsc.org The Curtin–Hammett principle relates the difference in the Gibbs free energy of competing transition states to the product ratio. nih.gov
For instance, in a cycloaddition reaction, the incoming reactant could approach the ethynyl or the nitrile group, and from different faces of the molecule, leading to various isomers. mdpi.com Computational analysis of the transition states for each of these approaches would reveal the lowest energy pathway and thus the most likely product. pku.edu.cn
Illustrative Data for a Hypothetical Diels-Alder Reaction:
The following table shows hypothetical calculated activation energies for different pathways of a Diels-Alder reaction between this compound (as the dienophile) and a simple diene, illustrating how regioselectivity could be predicted.
| Reaction Pathway | Regioisomer | Activation Energy (ΔG‡ in kcal/mol) | Predicted Product Ratio (at 298 K) |
| Path A | ortho | 28.5 | ~5% |
| Path B | meta | 27.2 | ~95% |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific computational studies for this reaction were not found in the public domain.
Solvent Effects and Catalytic Influence on Reaction Pathways
The reaction environment can dramatically influence the outcome of a chemical transformation. ucsb.edu Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering reaction rates and selectivity. miami.edu Catalysts, on the other hand, provide an alternative, lower-energy reaction pathway. acs.org
Computational models can account for solvent effects through implicit or explicit solvation models. springernature.comnih.gov Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient way to capture bulk solvent effects. nih.gov Explicit models involve including a number of solvent molecules in the calculation, which can be crucial when specific interactions like hydrogen bonding are important. nih.gov
The influence of a catalyst is modeled by including the catalytic species in the computational study of the reaction mechanism. rsc.org For instance, the mechanism of a metal-catalyzed ring-opening of this compound would be investigated by calculating the energies of all intermediates and transition states involving the metal catalyst. acs.orgacs.org Such studies can reveal how the catalyst lowers the activation barrier and controls the selectivity of the reaction. scielo.br
Predictive Modeling for Novel Reactivity
Beyond elucidating the mechanisms of known reactions, computational chemistry can be a powerful tool for predicting new and undiscovered reactivity. arxiv.org For a molecule like this compound, with its high degree of unsaturation and ring strain, there are likely many unexplored reaction pathways.
Computational screening can be used to explore the feasibility of various potential reactions. By calculating the reaction energies and activation barriers for a range of hypothetical transformations, promising new reactions can be identified for experimental investigation. For example, the propensity of the strained cyclopropane ring to undergo ring-opening under various conditions (e.g., radical, thermal, or metal-catalyzed) could be systematically explored. nih.govscilit.com
Furthermore, recent advances in machine learning and artificial intelligence are being applied to chemical reactivity prediction. chemrxiv.orgchemrxiv.org By training models on large datasets of known reactions, it is possible to predict the outcome of new reactions with increasing accuracy. chemrxiv.org Such predictive models could be used to suggest novel and synthetically valuable transformations of this compound.
Role of 1 Ethynylcyclopropane 1 Carbonitrile As a Versatile Synthetic Intermediate and Building Block
Construction of Complex Organic Architectures
The dense functionalization of 1-ethynylcyclopropane-1-carbonitrile provides multiple handles for synthetic manipulation, allowing for its use in the assembly of elaborate molecular structures.
The ethynyl (B1212043) group (alkyne) is a well-established participant in a variety of cycloaddition reactions, which are powerful methods for ring formation. This reactivity allows this compound to serve as a key precursor for annulated (fused-ring) and polycyclic systems. For instance, the alkyne can engage with 1,3-dipoles, such as azides and nitrile oxides, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like triazoles and isoxazoles, respectively. Furthermore, its participation as a dienophile in Diels-Alder reactions, particularly when the nitrile group activates the alkyne, can lead to the formation of six-membered rings. These reactions attach a new ring directly onto the cyclopropane (B1198618) core, generating spirocyclic or fused-ring systems that are of significant interest in medicinal chemistry.
Beyond cycloadditions, both the alkyne and nitrile moieties can be readily transformed into other functional groups, expanding the synthetic diversity of the molecule.
Alkyne Functionalization: The terminal proton of the ethynyl group is acidic and can be removed to form a metal acetylide. This intermediate can then react with various electrophiles. Classic reactions such as the Sonogashira coupling (with aryl or vinyl halides), Glaser coupling (to form diynes), and additions to carbonyl compounds are all feasible, allowing for the extension of the carbon skeleton.
Nitrile Functionalization: The nitrile group is a versatile precursor to several important nitrogen-containing functional groups. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. Alternatively, reduction of the nitrile group, for example with lithium aluminum hydride, produces a primary amine. These transformations convert the cyano-substituted cyclopropane into valuable cyclopropylamine (B47189) or cyclopropanecarboxylic acid derivatives.
| Reaction Type | Reacting Group | Reagents/Conditions | Resulting Functional Group |
| Sonogashira Coupling | Alkyne | Pd catalyst, Cu(I) co-catalyst, base, Ar-X | Aryl-substituted alkyne |
| Click Chemistry | Alkyne | Organic azide (B81097), Cu(I) catalyst | 1,2,3-Triazole |
| Hydrolysis | Nitrile | H₃O⁺ or OH⁻, heat | Carboxylic acid or Amide |
| Reduction | Nitrile | LiAlH₄ or H₂, catalyst | Primary amine |
The cyclopropane ring is a "privileged scaffold" in medicinal chemistry. researchgate.net Its unique electronic properties and ability to enforce specific, rigid conformations in molecules make it a desirable feature in drug design. researchgate.net By using this compound as a building block, the gem-diallylic cyclopropane motif can be strategically incorporated into larger molecules. This can improve metabolic stability, binding affinity, and cell permeability of the target compound. Any synthetic transformation that utilizes this building block without destroying the three-membered ring effectively introduces this valuable structural unit.
Applications in the Synthesis of Advanced Chemical Intermediates
Through the selective modification of its functional groups, this compound can be converted into a range of more complex, advanced intermediates. For example, a Sonogashira coupling followed by a nitrile reduction would yield a cyclopropylamine bearing a complex arylalkyne substituent. Such an intermediate could be a key fragment for the synthesis of pharmaceutical agents or complex natural products. The ability to perform sequential and orthogonal reactions on the alkyne and nitrile groups makes this compound a powerful starting point for creating densely functionalized intermediates that would be difficult to access through other synthetic routes.
Contributions to Polymer and Materials Science (as a monomer or component in academic studies)
In the realm of academic research, the reactive nature of this compound suggests potential applications in polymer and materials science. The terminal alkyne is a suitable functional group for polymerization reactions. For instance, it could potentially act as a monomer in transition-metal-catalyzed polymerizations or be incorporated into polymer backbones or side chains via "click" chemistry with azide-functionalized polymers. The presence of the polar nitrile group and the rigid cyclopropane unit would be expected to impart unique thermal and physical properties to the resulting materials, such as increased rigidity and altered solubility.
Strategic Use in Diversification and Scaffolding Approaches
The structure of this compound is ideal for use as a central scaffold in diversity-oriented synthesis. nih.gov The distinct reactivity of the alkyne and nitrile groups allows for selective, stepwise modifications. One could envision a synthetic strategy where the alkyne is first modified through a set of parallel reactions, and then the nitrile group on each of these products is subjected to another series of transformations. This approach would rapidly generate a library of related but structurally diverse compounds built around a common cyclopropane core. nih.gov Such libraries are invaluable in the search for new drug candidates and chemical probes, as they allow for the systematic exploration of the chemical space around the core scaffold to optimize biological activity. bldpharm.com The rigidity of the spirocyclic scaffold ensures that the appended functionalities are held in well-defined spatial orientations, which is advantageous for structure-activity relationship studies. bldpharm.com
Conclusion and Future Research Perspectives
Summary of Key Achievements in 1-Ethynylcyclopropane-1-carbonitrile Chemistry
While specific research on this compound is limited, the broader field of donor-acceptor cyclopropane (B1198618) chemistry provides a strong foundation for predicting its utility. D-A cyclopropanes are recognized as versatile three-carbon building blocks, functioning as 1,3-zwitterionic synthons. nih.gov Their utility is driven by the release of significant ring strain (approximately 115 kJ/mol), which facilitates a variety of transformations. nih.govnih.gov
Key achievements in the analogous field, which are anticipated to be translatable to this compound, include:
Lewis Acid-Catalyzed Cycloadditions: D-A cyclopropanes readily undergo formal [3+2] cycloaddition reactions with various π-systems, including aldehydes, imines, and thiocarbonyl compounds. nih.govnih.gov These reactions, often catalyzed by Lewis acids like Sc(OTf)₃, construct highly functionalized five-membered rings. nih.gov
Formation of Carbocycles and Heterocycles: The [3+n]-cycloaddition strategy is a powerful tool for synthesizing complex cyclic systems. researchgate.net For instance, reactions with nitrones can yield six-membered oxazines, and reactions with indoles can produce cyclopenta[b]indoles. researchgate.netlboro.ac.uk
Ring-Opening Reactions: Nucleophilic attack can induce ring-opening, leading to linear, functionalized products. This reactivity has been exploited for 1,3-bisfunctionalization. nih.govnih.gov
These established methodologies form the bedrock upon which the specific chemistry of this compound can be explored, with the ethynyl (B1212043) and cyano groups offering unique electronic influence and handles for further derivatization.
Identification of Unexplored Synthetic Transformations and Challenges
The distinct structure of this compound presents both opportunities for novel transformations and unique challenges. The primary challenge lies in selectively reacting one functional group (alkyne, nitrile, or cyclopropane ring) while preserving the others.
Unexplored Transformations:
Radical-Mediated Reactions: Most transformations of D-A cyclopropanes are polar in nature. The exploration of radical ring-opening or cycloaddition cascades, potentially initiated by radical addition to the ethynyl group, remains a largely unexplored area. beilstein-journals.orgnih.gov
Transition Metal-Catalyzed Cross-Couplings: Investigating whether the cyclopropane C-C bonds can be activated by transition metals for cross-coupling reactions is a compelling avenue. Furthermore, performing cross-coupling reactions at the alkyne (e.g., Sonogashira or Glaser coupling) while retaining the cyclopropane ring would be a significant achievement.
Intramolecular Cascades: The dual functionality allows for the design of intramolecular cascade reactions. For example, an initial ring-opening could be followed by trapping of the resulting intermediate by the nitrile or alkyne moiety to build complex polycyclic systems.
Key Challenges:
Chemoselectivity: Developing reaction conditions that selectively target the cyclopropane ring over the alkyne or nitrile (and vice-versa) is paramount.
Stability: The high degree of unsaturation and strain may lead to instability under certain conditions (e.g., high temperatures or harsh acidic/basic media), potentially causing polymerization or decomposition.
Opportunities for Novel Catalytic Methodologies
While Lewis acid catalysis dominates the field of D-A cyclopropanes, there is substantial room for the development of alternative catalytic systems for activating this compound. nih.gov
| Catalytic Approach | Potential Application and Advantages |
| Photoredox Catalysis | Enables radical-polar crossover pathways for novel cycloadditions and ring-openings under mild conditions. rsc.org Could allow for the generation of radical intermediates not accessible through traditional methods. |
| Enantioselective Organocatalysis | Chiral secondary amines or Brønsted acids could catalyze asymmetric ring-openings or cycloadditions, providing enantiomerically enriched products. researchgate.net |
| Dual Catalysis | Combining a transition metal catalyst (to activate the alkyne) with a Lewis acid or organocatalyst (to activate the cyclopropane) could unlock unprecedented cascade reactions for rapid molecular complexity generation. |
| Frustrated Lewis Pairs (FLPs) | FLPs could mediate metal-free ring-opening of the cyclopropane, offering a complementary approach to traditional Lewis acid catalysis. |
The development of chiral rhodium and ruthenium complexes has already proven effective for the asymmetric cyclopropanation of olefins to form functionalized cyclopropanes, suggesting that metal catalysis could also play a key role in the transformations of this compound. researchgate.netnih.gov
Emerging Avenues in Theoretical Chemistry for Compound Prediction and Design
Theoretical and computational chemistry are poised to play a crucial role in understanding and predicting the behavior of this compound.
Reaction Pathway and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to model the transition states of potential cycloaddition or ring-opening reactions. This would allow for the prediction of regio- and diastereoselectivity, guiding experimental design and saving significant laboratory effort.
Analysis of Ring Strain and Bond Activation: The inherent ring strain energy of substituted cyclopropanes can be precisely calculated using computational methods. nih.govacs.org Theoretical studies can elucidate how the electronic properties of the ethynyl and nitrile substituents influence the strain and the activation barrier for C-C bond cleavage, providing insights into its reactivity compared to other D-A cyclopropanes.
Design of Novel Substrates: Computational screening could identify substituents that would further tune the electronic nature and steric profile of the cyclopropane ring. This would enable the rational design of next-generation D-A cyclopropanes with tailored reactivity for specific synthetic applications. For example, calculations could predict how replacing the ethynyl group with other donor groups would alter the molecule's utility as a 1,3-dipole synthon.
Potential for Derivatization into High-Value Chemical Entities for Academic Research
The trifunctional nature of this compound makes it an exceptionally valuable starting material for creating diverse and complex molecular architectures for academic exploration.
Scaffolds for Medicinal Chemistry: The products of [3+2] cycloadditions, such as highly substituted pyrrolidines and tetrahydrofurans, are privileged scaffolds in many bioactive molecules. lboro.ac.uk The retention of the ethynyl or nitrile group post-cycloaddition would provide a handle for further functionalization, such as linking to other molecules or tuning solubility.
Building Blocks for Materials Science: The rigid cyclopropane ring and the linear alkyne unit could be incorporated into larger conjugated systems or polymers. Ring-opening polymerization of derivatives could lead to novel polymers with unique main-chain structures.
Probes for Chemical Biology: The terminal alkyne is a bioorthogonal handle, allowing for its use in "click" chemistry reactions. Derivatives of this compound could be incorporated into larger molecules and used to probe biological systems.
The following table illustrates potential derivatization pathways leading to valuable research compounds:
| Reaction Type on Parent Compound | Intermediate Product | Subsequent Derivatization | High-Value Chemical Class |
| [3+2] Cycloaddition with an Imine | Functionalized Pyrrolidine | Sonogashira coupling on the ethynyl group | Complex Heterocyclic Scaffolds |
| Lewis Acid-Catalyzed Ring-Opening | Linear γ-alkynyl-γ-cyano malonate | Reduction of nitrile; cyclization | Substituted Piperidines |
| Intramolecular Enyne Cyclization | Bicyclic system with cyclopropane | Further skeletal rearrangements | Strained Polycyclic Systems |
In essence, this compound is not merely a single compound but a gateway to a vast and unexplored chemical space.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
